molecular formula C19H20N2O2 B2353966 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide CAS No. 941915-34-0

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide

Numéro de catalogue B2353966
Numéro CAS: 941915-34-0
Poids moléculaire: 308.381
Clé InChI: SHXINTSYWJGSKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide, also known as A-804598, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological processes, including inflammation, immune response, and pain perception. A-804598 has been extensively studied for its potential therapeutic applications in various diseases, such as chronic pain, inflammation, and cancer.

Mécanisme D'action

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor allows the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). By blocking the P2X7 receptor, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide can reduce the release of pro-inflammatory cytokines and the activation of immune cells, thereby reducing inflammation and pain.
Biochemical and physiological effects:
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been shown to reduce inflammation and pain in various animal models of chronic pain and inflammation. N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide is its high selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor in various biological systems. Another advantage of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one of the limitations of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions. In addition, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been shown to have off-target effects on other purinergic receptors, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the research on N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide. One direction is the further investigation of its potential therapeutic applications in various diseases, such as chronic pain, inflammation, and cancer. Another direction is the development of more potent and selective P2X7 receptor antagonists based on the structure of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide. In addition, the elucidation of the crystal structure of the P2X7 receptor in complex with N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide can provide insights into the molecular mechanisms of receptor activation and inhibition. Finally, the development of novel drug delivery systems for N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide can improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy.

Méthodes De Synthèse

The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide involves several steps, including the preparation of the starting material, 4-methylbenzoyl chloride, and the key intermediate, 1-acetyl-3,4-dihydro-2H-quinoline. The final step involves the reaction of the key intermediate with the 4-methylbenzoyl chloride in the presence of a base to yield N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide. The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been described in detail in several research articles and patents.

Applications De Recherche Scientifique

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has shown promising results in the treatment of chronic pain, inflammation, and cancer. N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been shown to block the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and the activation of immune cells. By blocking the P2X7 receptor, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide can reduce inflammation and pain. In addition, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

Propriétés

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-5-7-15(8-6-13)19(23)20-17-9-10-18-16(12-17)4-3-11-21(18)14(2)22/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXINTSYWJGSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.